molecular formula C14H20N2O B7843232 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL

3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL

Cat. No.: B7843232
M. Wt: 232.32 g/mol
InChI Key: NBDKFKLLBSEEBK-UHFFFAOYSA-N
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Description

3-Benzyl-3,7-diaza-bicyclo[331]nonan-9-OL is a bicyclic compound with a unique structure that includes a benzyl group and two nitrogen atoms within the bicyclo[331]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL typically involves the alkylation of secondary amines with modified benzyl residues. One common method starts with 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, which is then alkylated using benzyl bromide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the benzyl group, typically using hydrogenation over a palladium catalyst.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Benzyl bromide in the presence of a base like sodium hydride (NaH) in an organic solvent.

Major Products

    Oxidation: 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one.

    Reduction: 3,7-Diaza-bicyclo[3.3.1]nonan-9-OL.

    Substitution: Various substituted diazabicyclononane derivatives depending on the substituent used.

Scientific Research Applications

3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as a chelating agent for metal ions, which can be useful in biochemical assays.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL involves its ability to form stable complexes with metal ions. The nitrogen atoms in the bicyclic structure act as coordination sites, allowing the compound to bind tightly to metal ions. This property is particularly useful in applications such as radiopharmaceuticals, where stable binding to radioactive metals is crucial .

Comparison with Similar Compounds

Similar Compounds

    1,5-Diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-OL: Similar structure but with phenyl groups instead of benzyl groups.

    3,7-Diazabicyclo[3.3.1]nonan-9-OL: Lacks the benzyl group, making it less bulky and potentially less selective in binding.

    3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one: Oxidized form of the compound with a ketone group instead of a hydroxyl group.

Uniqueness

3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL is unique due to its combination of a bicyclic structure with a benzyl group and two nitrogen atoms. This combination provides a balance of steric bulk and coordination ability, making it particularly effective in forming stable complexes with metal ions.

Properties

IUPAC Name

3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c17-14-12-6-15-7-13(14)10-16(9-12)8-11-4-2-1-3-5-11/h1-5,12-15,17H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDKFKLLBSEEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC(C2O)CN1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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